

# Spectroscopic Profile of 6-Fluoro-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 6-Fluoro-1-indanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Fluoro-1-indanone** (CAS No: 1481-32-9), a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data analysis.

## Chemical Structure and Properties

- Molecular Formula: C<sub>9</sub>H<sub>7</sub>FO<sup>[1]</sup>
- Molecular Weight: 150.15 g/mol <sup>[1]</sup>
- Appearance: Off-white crystalline solid<sup>[1]</sup>
- Melting Point: 55-62 °C<sup>[1]</sup>

## Spectroscopic Data

The following sections present the expected spectroscopic data for **6-Fluoro-1-indanone** based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]

Table 1:  $^1\text{H}$  NMR Data (Predicted)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment            |
|---------------------------------|--------------|-------------|-----------------------|
| ~7.65                           | dd           | 1H          | H-7                   |
| ~7.20                           | dd           | 1H          | H-5                   |
| ~7.10                           | ddd          | 1H          | H-4                   |
| ~3.10                           | t            | 2H          | H-3 ( $\text{CH}_2$ ) |
| ~2.75                           | t            | 2H          | H-2 ( $\text{CH}_2$ ) |

Table 2:  $^{13}\text{C}$  NMR Data (Predicted)

| Chemical Shift ( $\delta$ ) ppm | Assignment                  |
|---------------------------------|-----------------------------|
| ~205.0                          | C-1 ( $\text{C}=\text{O}$ ) |
| ~164.0 (d)                      | C-6 ( $\text{C}-\text{F}$ ) |
| ~155.0 (d)                      | C-7a                        |
| ~131.0 (d)                      | C-3a                        |
| ~126.0 (d)                      | C-7                         |
| ~116.0 (d)                      | C-5                         |
| ~110.0 (d)                      | C-4                         |
| ~36.0                           | C-3                         |
| ~26.0                           | C-2                         |

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 3: IR Absorption Data (Predicted)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment            |
|--------------------------------|---------------|-----------------------|
| ~3070                          | Medium        | Aromatic C-H stretch  |
| ~2950                          | Medium        | Aliphatic C-H stretch |
| ~1710                          | Strong        | C=O stretch (ketone)  |
| ~1610, 1480                    | Medium-Strong | Aromatic C=C stretch  |
| ~1250                          | Strong        | C-F stretch           |
| ~850                           | Strong        | C-H out-of-plane bend |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5]

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment   |
|-----|--------------------|--|
| 150 | High               | [M] <sup>+</sup> (Molecular Ion)                       |
| 122 | Medium             | [M - CO] <sup>+</sup>                                  |
| 95  | Medium             | [M - CO - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup> |

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **6-Fluoro-1-indanone**.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Fluoro-1-indanone** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean NMR tube.<sup>[6]</sup> Add a small amount of tetramethylsilane (TMS) as an internal reference standard.<sup>[7]</sup>
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

## IR Spectroscopy

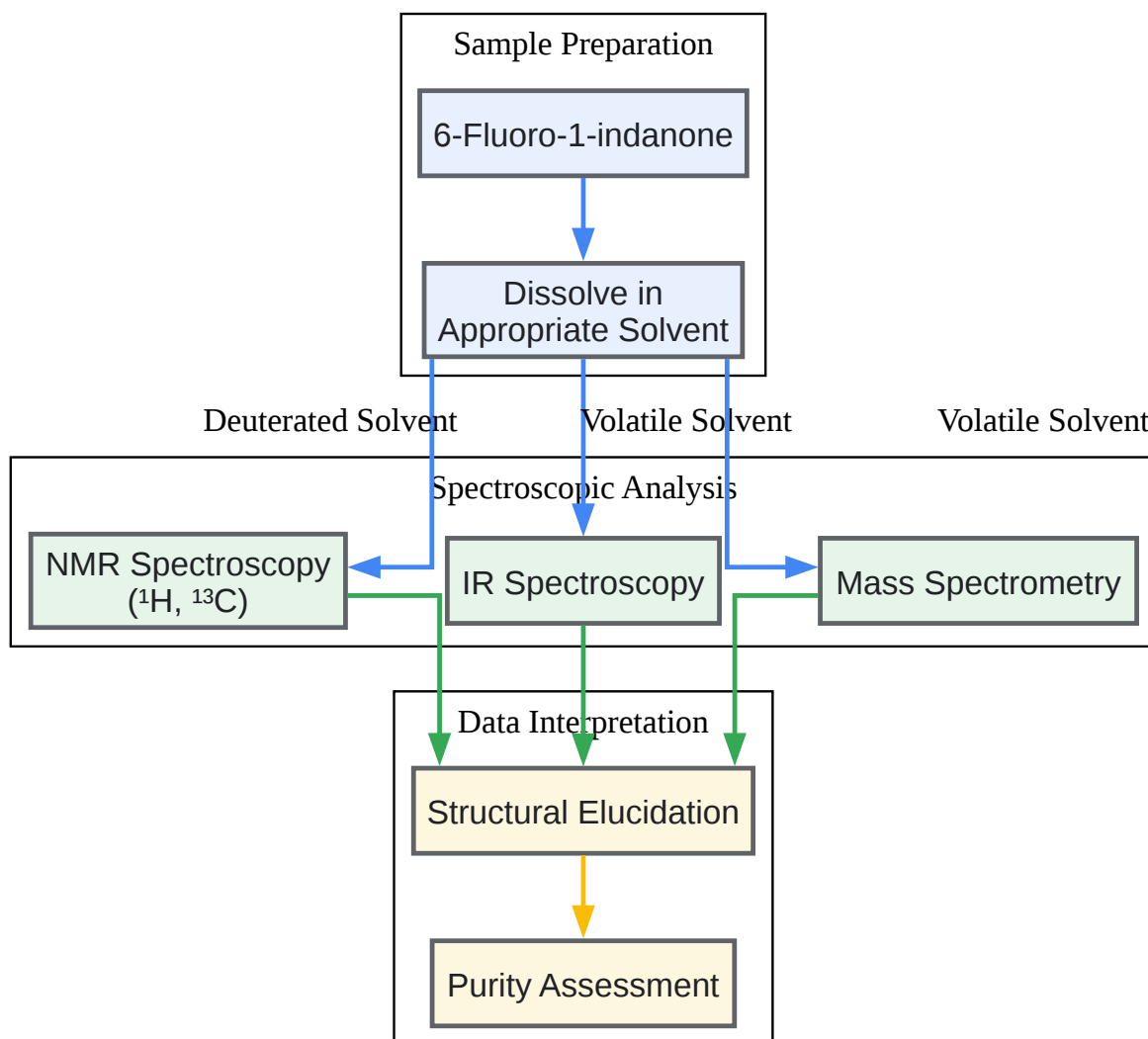
- Sample Preparation (Thin Film Method): Dissolve a small amount of **6-Fluoro-1-indanone** in a volatile solvent like dichloromethane.<sup>[8]</sup> Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.<sup>[8]</sup>
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **6-Fluoro-1-indanone** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.<sup>[9]</sup>
- Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) source.<sup>[5]</sup> Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-200 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-Fluoro-1-indanone**.



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Caption: Workflow for Spectroscopic Analysis.

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